molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

货号 B1574800
CAS 编号: 947687-13-0
分子量: 6369.07
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ramucirumab, also known as Cyramza, is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors . It was developed by ImClone Systems Inc. and was isolated from a native phage display library from Dyax . It is used to treat stomach cancer, colorectal cancer, or non-small cell lung cancer that has spread to other parts of the body . Ramucirumab may be given alone or in combination with other cancer medicines .


Molecular Structure Analysis

Ramucirumab is a large molecule with a complex structure. Its chemical formula is C6374H9864N1692O1996S46 . As a monoclonal antibody, it is composed of two heavy chains and two light chains, which are linked by disulfide bonds. The specific epitope that Ramucirumab binds to is located on the extracellular domain of VEGFR-2 .


Chemical Reactions Analysis

As a biological molecule, Ramucirumab does not undergo traditional chemical reactions. Instead, it binds to its target, VEGFR2, and blocks the binding of natural VEGF ligands . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells .


Physical And Chemical Properties Analysis

Ramucirumab is a large protein molecule with a molar mass of 143,609.63 g/mol . As a protein, it is sensitive to changes in temperature and pH, and must be stored under specific conditions to maintain its stability and effectiveness .

科研应用

  1. 各种恶性肿瘤的靶向抑制:

    • 拉姆西鲁单抗在不同恶性肿瘤的I - II期试验中显示出有希望的抗肿瘤效果和耐受性,尤其在转移性胃癌中。REGARD试验显示,与安慰剂相比,拉姆西鲁单抗的中位总生存期为5.2个月 (Clarke & Hurwitz, 2013)
  2. 肺癌的联合治疗:

    • 在一项3期试验(REVEL)中,拉姆西鲁单抗加多西他赛被用于第二线治疗IV期非小细胞肺癌,即在铂类药物治疗后。这种组合与对照组相比改善了生存率,表明其在肺癌治疗中的有效性 (Garon et al., 2014)
  3. 在肝细胞癌中的应用:

    • 拉姆西鲁单抗适用于不能手术切除的晚期/复发性胃癌、结直肠癌和非小细胞肺癌。一项随机的3期试验(REACH-2)研究了其作为先前索拉非尼治疗的第二线治疗,用于晚期肝细胞癌,显示其在总生存期上优于安慰剂 (Kudo, 2018)
  4. 临床前和临床发展综述:

    • 拉姆西鲁单抗,选择性抑制VEGFR-2,在临床前和临床发展中经历了广泛的研究,显示出在单独或与化疗联合治疗中治疗不同肿瘤类型的希望。它已获得FDA批准,用于晚期/转移性胃癌或胃食管结合部癌,正在评估在转移性乳腺癌和晚期非小细胞肺癌中的应用 (Aprile et al., 2014)
  5. 胃癌或胃食管结合部腺癌的单药治疗:

    • REGARD试验评估了拉姆西鲁单抗作为单药治疗,在延长接受第一线化疗后晚期胃癌或胃食管结合部腺癌患者的生存中发挥作用 (Fuchs et al., 2014)
  6. 结直肠癌的安全性和有效性:

    • 拉姆西鲁单抗与FOLFIRI联合用于转移性结直肠癌(mCRC)的第二线治疗。其安全性和耐受性概况已经得到审查,强调其在预先治疗过的mCRC患者中的有效性和可管理的毒性 (Noguerido et al., 2018)

Safety And Hazards

Ramucirumab can increase the risk of serious bleeding . Other common side effects include fatigue, neutropenia, diarrhea, and epistaxis . Severe arterial thromboembolic events as well as congestive heart failure have been reported with antiangiogenic drugs, including ramucirumab .

未来方向

The use of Ramucirumab as a second-line treatment might be an option for patients with advanced hepatocellular carcinoma and elevated alpha-fetoprotein . Future exploration includes a broader patient population, assessment of ramucirumab in other lines of therapy, as well as novel combinations .

性质

CAS 编号

947687-13-0

产品名称

Ramucirumab

分子式

C₂₈₅H₄₃₄N₇₄O₈₈S₂

分子量

6369.07

产品来源

United States

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。